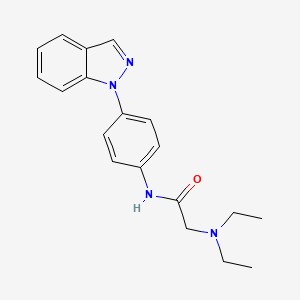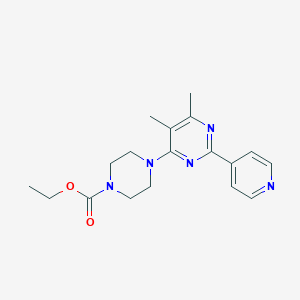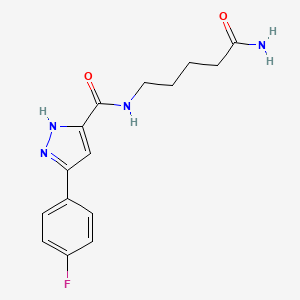
2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diethylamino group, an indazole ring, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group is introduced by reacting the indazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Diethylamino Group: The final step involves the alkylation of the amide nitrogen with diethylamine under suitable conditions, such as using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: N-oxide derivatives of the diethylamino group.
Reduction: Alcohol derivatives of the acetamide moiety.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Applications De Recherche Scientifique
2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(dimethylamino)-N-(4-indazol-1-ylphenyl)acetamide: Similar structure but with dimethylamino instead of diethylamino group.
2-(diethylamino)-N-(4-benzimidazol-1-ylphenyl)acetamide: Similar structure but with benzimidazole instead of indazole ring.
Uniqueness
2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(diethylamino)-N-(4-indazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-3-22(4-2)14-19(24)21-16-9-11-17(12-10-16)23-18-8-6-5-7-15(18)13-20-23/h5-13H,3-4,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFIKWGMINAATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4aS,8aS)-2-oxo-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-6-yl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7422879.png)
![6-fluoro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]quinazolin-4-amine](/img/structure/B7422885.png)
![3-[2-[4-(2-Methoxyacetyl)piperazin-1-yl]-2-oxoethyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7422886.png)
![N-methyl-N-[2-(1-pyridin-4-ylethylamino)ethyl]thiophene-2-sulfonamide](/img/structure/B7422889.png)
![N-[(2,3-dimethylphenyl)carbamoyl]-2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7422892.png)

![Methyl 2-[3-(2,6-difluorophenyl)propanoylamino]-2-methylpropanoate](/img/structure/B7422902.png)
![2-methoxy-N-[4-[[methyl(2-morpholin-4-ylethyl)carbamoyl]amino]phenyl]acetamide](/img/structure/B7422914.png)
![[1-(3-Nitroanilino)-1-oxopropan-2-yl] 2-[3-(pyridin-3-ylmethoxy)phenyl]acetate](/img/structure/B7422920.png)


![propan-2-yl N-[[4-[(4-ethyl-3-oxopyrazin-2-yl)amino]phenyl]methyl]carbamate](/img/structure/B7422949.png)
![1-[2-(Furan-2-ylmethyl)-3-hydroxypropyl]-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7422952.png)
![N-[4-[(4-ethyl-3-oxopyrazin-2-yl)amino]phenyl]cyclopropanecarboxamide](/img/structure/B7422954.png)
